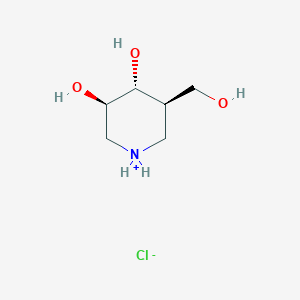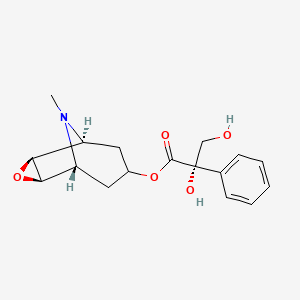
Anisodine
描述
Anisodine, also known as daturamine and α-hydroxyscopolamine, is an antispasmodic and anticholinergic drug . It is a tropane alkaloid found naturally in plants of the family Solanaceae, notably Anisodus tanguticus . It was separated from the herbal medicine Anisodus tanguticus from Qinghai province, and its hydrobromide form was an originally created new drug in China .
Synthesis Analysis
The synthesis of (-)-Anisodine can be efficiently prepared using 6-beta-acetyltropine as the starting material via a key step of the Sharpless asymmetric dihydroxylation (AD) .Molecular Structure Analysis
The IUPAC name of this compound is 9-methyl-3-oxa-9-azatricyclo [3.2.1.0 2,4 ]non-7-yl α-hydroxy-α- (hydroxymethyl)benzeneacetate . The molecular formula is C17H21NO5, and the molar mass is 319.357 g·mol −1 .Chemical Reactions Analysis
This compound competes with acetylcholine in the M cholinergic receptor to prevent acetylcholine binding M cholinergic receptor, thus blocking the nerve impulse transmission and interfering with the physiological function based on the cholinergic neurotransmission .Physical And Chemical Properties Analysis
This compound appears as white crystals or crystalline powder . Its flash point is 253.2 °C . The melting point ranges from 126–128 °C (acetone-H2O), 190–192 °C (95% ethanol), to 197–200 °C (absolute ethanol) .科学研究应用
急性缺血性脑卒中的治疗
Anisodine氢溴酸盐 (Ani) 注射已被证明对改善急性缺血性脑卒中 (AIS) 的预后有效且安全 . 研究表明,它可以显着降低美国国立卫生研究院卒中量表、改良Rankin量表以及峰值时间 . 此外,Ani注射显着提高了Barthel指数、相对脑血容量和临床疗效 .
神经保护和脑循环促进
This compound作为一种中枢性毒蕈碱胆碱能受体阻滞剂,在治疗AIS中具有神经保护和脑循环促进作用 . 这与该药物的抗氧化损伤、抗炎、抑制神经元凋亡和改善脑循环的药理作用相关 .
中枢神经系统疾病的治疗
最初,this compound主要用于治疗各种中枢神经系统疾病 . 它与乙酰胆碱在M型胆碱能受体上竞争,阻止乙酰胆碱与M型胆碱能受体结合,从而阻断神经冲动传递,并干扰基于胆碱能神经传递的生理功能 .
脑血管疾病的治疗
This compound用于治疗脑血管疾病的疗效在1970年至1975年得到了验证 . 它可以改善神经系统炎症和脑血管疾病引起的急性瘫痪后的功能恢复 .
缺血性眼病的治疗
复方this compound注射液,基于普鲁卡因和this compound氢溴酸盐的组合,对各种原因引起的各种缺血性眼病和其他相关眼病表现出良好的效果 . 它在治疗视神经、视网膜和脉络膜的缺血性病变方面,尤其优于传统疗法 .
缺血性眼病的治疗
作用机制
Target of Action
Anisodine, also known as daturamine and α-hydroxyscopolamine, is a tropane alkaloid found naturally in plants of the family Solanaceae . The primary targets of this compound are the M cholinergic receptors and α1-adrenergic receptors . These receptors play a crucial role in nerve impulse transmission and physiological functions based on cholinergic neurotransmission .
Mode of Action
This compound competes with acetylcholine in the M cholinergic receptor to prevent acetylcholine from binding to the M cholinergic receptor . This action blocks nerve impulse transmission and interferes with the physiological function based on cholinergic neurotransmission . It has a weaker intensity of action than atropine, as well as toxicity .
Biochemical Pathways
This compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation, particularly under hypoxic conditions .
Pharmacokinetics
Oral this compound is absorbed rapidly and completely . .
Result of Action
This compound has multiple non-cholinergic effects, including cell protective effects, attenuating neuronal cell death and apoptosis, alleviating oxidative stress damage, and decreasing Ca2+ accumulation . It has been found to be effective and safe in improving acute ischemic stroke (AIS) outcome .
Action Environment
The composition of core root microbiomes in the plant Anisodus tanguticus, from which this compound is extracted, is related to this compound contents . This suggests that environmental factors, such as the microbiome of the plant, can influence the production of this compound. Furthermore, the distribution and levels of active compounds within A. tanguticus are influenced by environmental factors such as altitude, precipitation in the warmest season (Bio 18), and the average annual temperature (Bio 1) .
安全和危害
属性
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJREKXHLFEVHN-QDXGGTILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76822-34-9 (hydrochloride) | |
| Record name | Anisodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20967080 | |
| Record name | Anisodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52646-92-1 | |
| Record name | Anisodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANISODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Anisodine?
A1: this compound primarily acts as a muscarinic receptor antagonist. [, , , , ] It exhibits similar pharmacological properties to scopolamine, though generally with weaker potency. [, ]
Q2: Which muscarinic receptor subtypes are most affected by this compound?
A2: While this compound can modulate M1, M2, M4, and M5 receptors, research suggests a particularly significant interaction with the M2 subtype. [] This interaction seems crucial for its neuroprotective effects in cerebral ischemia models. []
Q3: How does this compound impact acetylcholine levels in the brain?
A3: Studies show that this compound can counteract the acetylcholine decrease induced by this compound, a muscarinic agonist known to cause memory deficits. [, ] This suggests that this compound might help maintain acetylcholine balance in specific brain regions. [, ]
Q4: What are the downstream effects of this compound's muscarinic receptor antagonism?
A4: this compound's antagonism of muscarinic receptors leads to various downstream effects, including:
- Neuroprotection: It reduces neuronal necrosis and apoptosis in chronic cerebral hypoperfusion models. [] This effect is potentially linked to modulation of monoamine neurotransmitter systems and the central cholinergic system. []
- Improved Blood Flow: this compound demonstrably improves blood circulation in various ocular tissues, such as the retina and optic nerve. [, , , , ]
- Reduced Inflammation and Oxidative Stress: Research indicates a potential role of this compound in mitigating inflammation and oxidative damage, contributing to its protective effects in conditions like acute lung injury and hemorrhagic shock. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Various techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and characterization of this compound and its metabolites. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: Although detailed pharmacokinetic studies are not provided, research reveals the identification of this compound and its metabolites in rat plasma, feces, and intestinal flora using LC-MS/MS techniques. [, , ] This suggests successful absorption and systemic distribution following oral administration in rats.
Q8: What are the primary clinical applications of this compound?
A8: this compound shows promise in treating various ophthalmological and neurological conditions, particularly those involving ischemia or impaired blood flow. Clinical research highlights its potential in:
- Diabetic Retinopathy: this compound may help alleviate retinal functional damage following panretinal photocoagulation, a common treatment for diabetic retinopathy. [] It also shows potential in improving retinal blood supply after vitrectomy in proliferative diabetic retinopathy. []
- Optic Neuropathies: Studies suggest this compound's efficacy in treating traumatic optic neuropathy, potentially through improving blood flow to the optic nerve. [, , ] It may also benefit patients with non-arteritic anterior ischemic optic neuropathy. []
- Central Retinal Artery Occlusion: this compound shows promise in improving vision and visual field defects in patients with central retinal artery occlusion. []
- Blepharospasm: Research supports the use of this compound, often in combination with other therapies, for managing blepharospasm, a condition characterized by involuntary eyelid spasms. [, ]
Q9: What animal models are used to study the effects of this compound?
A9: Researchers utilize various animal models, primarily rodents like rats, to investigate this compound's effects. These include:
- Middle Cerebral Artery Occlusion (MCAO) in Rats: This model mimics ischemic stroke and helps study this compound's neuroprotective potential. []
- Chronic Cerebral Hypoperfusion (CCH) in Rats: Induced by bilateral common carotid artery ligation (2-VO), this model aids in understanding this compound's effects on chronic reduction of blood flow to the brain. []
- Oleic Acid-Induced Acute Lung Injury in Rats: This model facilitates the investigation of this compound's protective effects against lung injury. []
- Hemorrhagic Shock Models in Rats: These models help evaluate this compound's impact on organ damage following severe blood loss. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



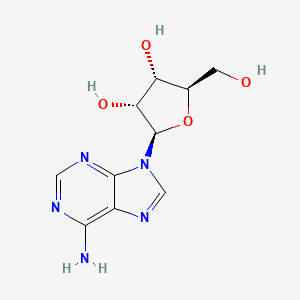

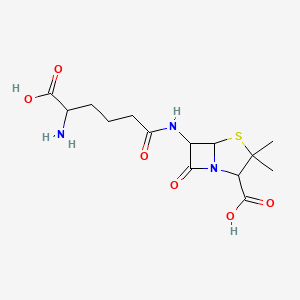
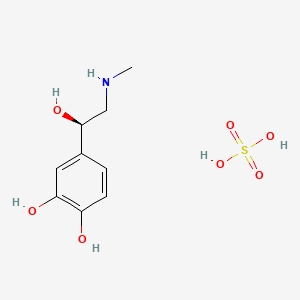
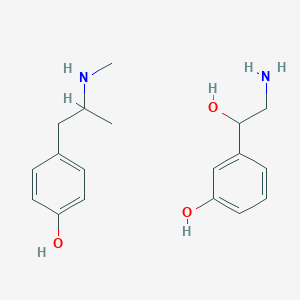

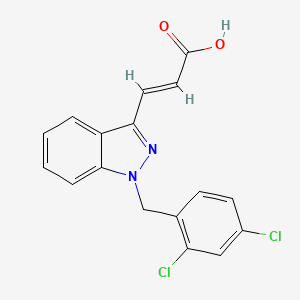
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)
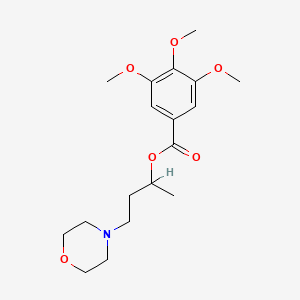
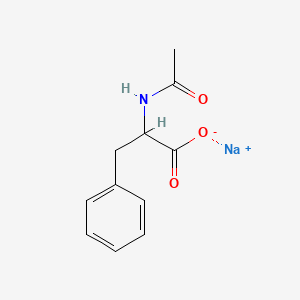
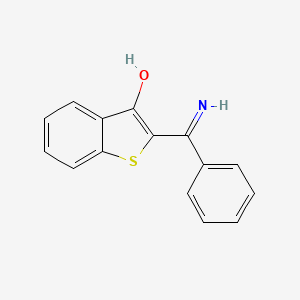
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)
